N-(2-(N-pentylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(2-(N-Pentylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic benzodioxole carboxamide derivative featuring a sulfamoyl ethyl side chain with a pentyl substituent. The benzo[d][1,3]dioxole (methylenedioxyphenyl) core is a common pharmacophore in medicinal chemistry, known for its metabolic stability and ability to engage in π-π interactions with biological targets.
Properties
IUPAC Name |
N-[2-(pentylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S/c1-2-3-4-7-17-23(19,20)9-8-16-15(18)12-5-6-13-14(10-12)22-11-21-13/h5-6,10,17H,2-4,7-9,11H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEDALNCHCRPCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNS(=O)(=O)CCNC(=O)C1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(N-pentylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves a multi-step process. One common method starts with the nucleophilic substitution reaction (S_N2) of 3,4-dihydroxy-5-carbaldehyde with dibromomethane to form benzo[d][1,3]dioxole-5-carbaldehyde . This intermediate is then subjected to further reactions, including sulfonation and amidation, to introduce the N-pentylsulfamoyl and carboxamide groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-(N-pentylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol.
Substitution: Nucleophilic substitution reactions can modify the benzodioxole ring or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, sulfinamides, and various substituted benzodioxole derivatives .
Scientific Research Applications
N-(2-(N-pentylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiparasitic and antitumor agent.
Medicine: Explored for its antihypertensive, anti-inflammatory, and analgesic properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-(N-pentylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide involves several molecular targets and pathways:
Antitumor Activity: Inhibition of epidermal growth factor receptor (EGFR) and induction of apoptosis.
Antiparasitic Activity: Disruption of parasite cell membranes and inhibition of key enzymes.
Anti-inflammatory Activity: Inhibition of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
S807 (N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide)
- Structure : Branched heptyl alkyl chain at the amide nitrogen.
- Activity: Potent umami receptor agonist, effective at 1,000-fold lower concentrations than monosodium glutamate (MSG).
- Metabolism : Rapid oxidative metabolism in rat and human liver microsomes.
- Toxicology : Subchronic and genetic toxicological evaluations support safety for food applications .
S9229 ((R)-N-(1-Methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide)
- Structure : Chiral methoxy-methylpentyl substituent with dimethylbenzamide core.
- Activity : Synergistic umami effect with S807; metabolized similarly in vitro.
- Key Difference : Modified benzamide core (vs. benzodioxole) alters receptor binding kinetics .
Antidiabetic Agents
IIc (N-(3-(Trifluoromethyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide)
- Structure : Trifluoromethylphenyl substituent at the amide nitrogen.
- Activity : Strong α-amylase inhibition (IC₅₀ = 0.89 µM) and hypoglycemic effects in streptozotocin-induced diabetic mice.
- Key Feature : Electron-withdrawing CF₃ group enhances enzyme inhibition .
Cardiovascular Preventive Agents
MDC (N-(4-Methoxybenzyl)-6-nitrobenzo[1,3]dioxole-5-carboxamide)
- Structure : Nitro group at C6 of benzodioxole; methoxybenzyl substituent.
- Activity: Potential cardiovascular agent with a low energy gap (3.54 eV), suggesting favorable electron transport properties.
- Crystallography: Monoclinic crystal system (Z = 2) .
ADC (N-(3-Acetylphenyl)-6-nitrobenzo[1,3]dioxole-5-carboxamide)
- Structure : Acetylphenyl substituent.
- Activity : Higher energy gap (3.96 eV) than MDC, indicating distinct electronic properties.
- Crystallography: Monoclinic system (Z = 4) .
Immunomodulators
BNBC (6-Bromo-N-(naphthalen-1-yl)benzo[d][1,3]dioxole-5-carboxamide)
- Structure : Bromo substitution at C6; naphthyl substituent.
- Activity : Human STING agonist with antitumor effects in murine models.
- Key Feature : Bulky naphthyl group enhances STING binding affinity .
Miscellaneous Derivatives
HSD-2 (N-(3,4-Dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide)
- Structure : Dimethoxyphenyl substituent.
- Synthesis : 75% yield; melting point 175–177°C.
HSD-4 (N-(3,5-Dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide)
- Structure : Symmetric dimethoxyphenyl group.
- Synthesis : 77% yield; melting point 150.5–152°C.
- Key Difference : Altered substitution pattern compared to HSD-2 affects solubility .
Data Table: Comparative Analysis of Benzodioxole Carboxamide Derivatives
Biological Activity
N-(2-(N-pentylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a compound classified within the benzodioxole derivatives, recognized for its diverse biological activities. This compound has garnered attention due to its potential applications in pharmacology, particularly in cancer treatment and anti-inflammatory therapies.
- IUPAC Name : N-[2-(pentylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide
- Molecular Formula : C15H22N2O5S
- Molecular Weight : 342.41 g/mol
- CAS Number : 899740-50-2
| Property | Value |
|---|---|
| Molecular Formula | C15H22N2O5S |
| Molecular Weight | 342.41 g/mol |
| Appearance | Off-white powder |
| Melting Point | Not specified |
Antitumor Properties
Research indicates that this compound exhibits significant antitumor activity. It has been shown to inhibit the growth of various cancer cell lines by targeting key molecular pathways:
- Mechanism of Action :
- Inhibition of the epidermal growth factor receptor (EGFR).
- Induction of apoptosis in cancer cells.
In a study involving synthesized compounds similar to this benzodioxole derivative, notable anti-proliferative effects were observed against human cancer cell lines, with some compounds demonstrating IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil .
Anti-inflammatory and Analgesic Effects
The compound has also been evaluated for its anti-inflammatory properties. It acts by inhibiting pro-inflammatory cytokines and enzymes, which may contribute to its analgesic effects. This dual action makes it a candidate for treating conditions characterized by inflammation and pain.
Antiparasitic Activity
Preliminary studies suggest that this compound may disrupt parasite cell membranes and inhibit vital enzymes necessary for parasite survival. This activity positions it as a potential therapeutic agent against parasitic infections.
Study on Antitumor Activity
A comparative study highlighted that derivatives of benzodioxoles fused with other bioactive heterocycles exhibited enhanced antitumor properties. The study reported that certain derivatives achieved IC50 values as low as 8.23 μM against esophageal squamous cell carcinoma lines, indicating a promising avenue for further research into this compound's efficacy .
Mechanistic Insights
The mechanism of action involves multiple pathways:
- EGFR Inhibition : This is crucial for many cancers where EGFR is overexpressed.
- Apoptosis Induction : The compound promotes programmed cell death in malignant cells, which is a desirable outcome in cancer therapy.
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Biological Activity | IC50 (μM) |
|---|---|---|
| N-(4-(2-methoxyphenoxy)phenyl)benzo[d][1,3]dioxole-5-carboxamide | Anticancer | Not specified |
| 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane | Antioxidant and antimicrobial | Not specified |
This compound stands out due to its unique combination of sulfonamide and benzodioxole moieties, which contribute to its broad spectrum of biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
